4'-Hydroxypapaverine
Overview
Description
4’-Hydroxypapaverine is a metabolite of Papaverine . It is a member of isoquinolines . Its molecular formula is C19H19NO4 and it has a molecular weight of 325.36 .
Synthesis Analysis
The synthesis of 4’-Hydroxypapaverine involves several steps. The general procedure involves dissolving Papaverine (600 mg) in acetone and then equally dividing it among 2 L flasks containing 400 ml of stage II culture in a concentration of 10 mg/50 ml culture media (w/v) . The reaction conditions involve the use of dipotassium hydrogenphosphate, D-glucose, sodium chloride in water, and acetone .Molecular Structure Analysis
The molecular structure of 4’-Hydroxypapaverine is represented by the formula C19H19NO4 . It has a molecular weight of 325.36 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4’-Hydroxypapaverine include a microbiological reaction . The reaction conditions involve the use of dipotassium hydrogenphosphate, D-glucose, sodium chloride in water, and acetone .Physical And Chemical Properties Analysis
4’-Hydroxypapaverine has a melting point of 165 °C and a predicted boiling point of 504.8±45.0 °C . Its density is predicted to be 1.220±0.06 g/cm3 . The pKa value is predicted to be 9.86±0.20 .Scientific Research Applications
Pharmacological Effects of 4-Hydroxyisoleucine : 4-Hydroxyisoleucine, isolated from Trigonella foenum-graecum seeds, exhibits pharmacological effects like anti-hyperglycemia, blood lipid lowering, and improvement of insulin resistance. It has potential clinical applications in treating diseases like type 2 diabetes mellitus, dyslipidemia, metabolic syndrome, and fatty liver (Fen, 2014).
Antitumor Activity of 4-Hydroxycoumarin Derivatives : Synthesized compounds from 4-hydroxycoumarin exhibited significant selectivity towards colorectal carcinoma cells. These findings indicate potential applications in antitumor therapies (Dimić et al., 2022).
Defense Chemicals in the Gramineae : Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones are extensively studied secondary metabolites with major roles in the defense of cereals against various pests and diseases. Their exploitation in cereal crops could be significant (Niemeyer, 1988).
Mussel-Inspired Hydrogels : Mussel-inspired hydrogels, using analogues like 3,4-Dihydroxyphenyl-L-alanine, have applications in biomedical and environmental fields, such as tissue adhesives, drug delivery carriers, and pollutant adsorbents (Li et al., 2015).
HPPD Inhibitors in Agrochemicals : 4-Hydroxyphenylpyruvate dioxygenase inhibitors, like HPPD, are used in the discovery and development of innovative herbicides, offering benefits like excellent crop selectivity and broad-spectrum weed control (Ndikuryayo et al., 2017).
properties
IUPAC Name |
4-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-17-9-12(4-5-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHOXTRNHKKYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172162 | |
Record name | 4'-Hydroxypapaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxypapaverine | |
CAS RN |
18813-60-0 | |
Record name | 4'-Hydroxypapaverine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYLPAPAVERINE, 4'- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Hydroxypapaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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